3-Methyl-3-oxetanemethanol

Catalog No.
S705569
CAS No.
3143-02-0
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-oxetanemethanol

CAS Number

3143-02-0

Product Name

3-Methyl-3-oxetanemethanol

IUPAC Name

(3-methyloxetan-3-yl)methanol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3

InChI Key

NLQMSBJFLQPLIJ-UHFFFAOYSA-N

SMILES

CC1(COC1)CO

Synonyms

(3-Methyloxetan-3-yl)methanol; 3-Methyl-3-(hydroxymethyl)oxacyclobutane; 3-Methyl-3-(hydroxymethyl)oxetane; 3-Methyl-3-hydroxylmethyloxetane; 3-Methyl-3-oxetanemethanol; 3-Methyl-3-oxetanylmethyl alcohol; MOXA; MOXA (monomer); Oxetane 101

Canonical SMILES

CC1(COC1)CO

The exact mass of the compound 3-Methyl-3-oxetanemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-3-oxetanemethanol (CAS: 3143-02-0) is a highly reactive, low-viscosity cyclic ether characterized by a strained four-membered oxetane ring and a primary hydroxymethyl group. In industrial and advanced laboratory procurement, it is primarily sourced as a cationic reactive diluent, a cross-linking agent, and a monomeric building block for hyperbranched polyethers [1]. Its dual functionality—combining ring-opening potential with a reactive hydroxyl group—makes it a critical component in UV-curable formulations, stereolithography (SLA) 3D printing resins, and specialty coatings. By accelerating cationic curing rates and reducing volumetric shrinkage compared to standard epoxides, this compound serves as a structural modifier for rigid epoxy networks, offering high processability due to its sub-25 cPs baseline viscosity[2].

Substituting 3-Methyl-3-oxetanemethanol with standard aliphatic epoxides or its closest analog, 3-Ethyl-3-oxetanemethanol (EOM), alters critical formulation parameters. Standard cycloaliphatic epoxides possess higher viscosities (~300-400 cPs vs <25 cPs), which restricts maximum filler loading in composite resins and increases volumetric shrinkage during curing [1]. Furthermore, substituting the methyl variant with the ethyl variant (EOM) introduces a bulkier alkyl group at the 3-position. This increased steric hindrance alters the kinetics of the cationic ring-opening polymerization, modifying the branching density, free volume, and ultimately the glass transition temperature (Tg) of the resulting polymer network [2]. For precision applications requiring ultra-low viscosity, specific chain mobility, or targeted cross-linking in conductive films, the methyl-substituted oxetane provides a distinct, non-interchangeable thermomechanical and rheological profile.

Rheological Advantage for High-Solid SLA Resins

In the formulation of stereolithography (SLA) 3D printing resins, maintaining low viscosity is critical when incorporating high loadings of reinforcing fillers. 3-Methyl-3-oxetanemethanol serves as a low-viscosity reactive diluent (<25 cPs), which is significantly lower than standard cycloaliphatic epoxides such as 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC, ~300-400 cPs). This rheological difference allows formulators to achieve up to 60 wt% silica filler loading while keeping the composite resin viscosity under 2000 cPs, ensuring compatibility with commercial SLA printers [1].

Evidence DimensionMonomer dynamic viscosity at 25 °C
Target Compound Data<25 cPs
Comparator Or BaselineCycloaliphatic epoxides (e.g., ECC) at ~300-400 cPs
Quantified Difference>90% reduction in baseline monomer viscosity
Conditions25 °C, neat monomer evaluation for SLA resin formulation

Enables the procurement of a diluent that permits extreme filler loadings for stiff printed parts without causing printer nozzle clogging or recoating failures.

Steric Profile and Cationic Polymerization Architecture

The choice between 3-methyl and 3-ethyl substituted oxetanemethanols dictates the steric hindrance encountered during cationic ring-opening polymerization. The smaller methyl group in 3-Methyl-3-oxetanemethanol facilitates efficient polymerization into hyperbranched polyethers when initiated by Lewis acids like BF3·OEt2. This structural compactness alters the degree of branching and chain packing compared to the bulkier 3-Ethyl-3-oxetanemethanol (EOM), directly impacting the free volume and ultimate mechanical properties of the synthesized polymer [1].

Evidence DimensionSteric bulk at the 3-position of the oxetane ring
Target Compound DataMethyl substitution (lower steric hindrance)
Comparator Or Baseline3-Ethyl-3-oxetanemethanol (EOM) (higher steric hindrance)
Quantified DifferenceReduced steric bulk leads to distinct branching architectures and packing densities in hyperbranched cores
ConditionsCationic ring-opening polymerization using BF3·OEt2 catalyst

Essential for polymer chemists selecting precursors to precisely control the architecture, branching density, and free volume of advanced hyperbranched polyethers.

Thermomechanical Tuning and Glass Transition (Tg)

When used as a core building block or reactive diluent, 3-Methyl-3-oxetanemethanol imparts flexibility to otherwise brittle polymer networks. Hyperbranched polyethers synthesized from this monomer exhibit a low glass transition temperature (Tg) between -20 °C and -26 °C [1]. In contrast, homopolymerized cycloaliphatic epoxides typically yield highly rigid networks with Tg values exceeding 90 °C. Incorporating the oxetane monomer effectively lowers the cross-link density and introduces flexible ether linkages, mitigating volumetric shrinkage and improving impact resistance.

Evidence DimensionGlass transition temperature (Tg) of the resulting homopolymer/core
Target Compound Data-20 °C to -26 °C
Comparator Or BaselineRigid cycloaliphatic epoxy networks (Tg > 90 °C)
Quantified DifferenceReduction of Tg by over 110 °C compared to rigid epoxy baselines
ConditionsDSC measurement of hyperbranched poly(3-methyl-3-oxetanemethanol)

Allows resin formulators to procure a modifier that drastically improves the flexibility and impact resistance of UV-cured coatings and 3D printed objects.

In Situ Cross-Linking for Conductive Film Stability

3-Methyl-3-oxetanemethanol is highly effective as an in situ cross-linking additive for conductive polymer formulations such as PEDOT:PSS. While pristine PEDOT:PSS films are highly susceptible to water degradation and redispersion, the addition of the oxetane monomer at concentrations of 0.05 v/v induces cross-linking during thermal annealing. This transforms the material into a free-standing, highly water-resistant film while simultaneously enhancing its electrical conductivity [1].

Evidence DimensionFilm water resistance and structural integrity
Target Compound DataForms stable, free-standing, water-resistant films
Comparator Or BaselinePristine PEDOT:PSS films (readily dissolve/disintegrate in water)
Quantified DifferenceComplete transition from water-soluble to water-resistant with enhanced conductivity
ConditionsPEDOT:PSS aqueous dispersion mixed with 0.05 v/v oxetane, drop-casted and thermally annealed

Provides a critical procurement advantage for manufacturers of wearable electronics and organic photovoltaics requiring environmentally stable conductive layers.

High-Solid Stereolithography (SLA) 3D Printing Resins

Due to its ultra-low viscosity (<25 cPs) and ability to mitigate volumetric shrinkage, this compound is the right choice for formulating highly filled (e.g., silica-reinforced) SLA resins. It ensures that the composite remains processable in commercial printers while delivering stiff, dimensionally accurate printed parts [1].

Hyperbranched Polyether Synthesis

For polymer chemists designing star-shaped or hyperbranched copolymers, the specific steric profile of the methyl-substituted oxetane ring allows for controlled cationic ring-opening polymerization. It yields flexible polyether cores with low glass transition temperatures (-20 °C to -26 °C), which are critical for elastomeric material design [2].

Water-Resistant Conductive Polymer Coatings

In the manufacturing of flexible electronics, adding this oxetane monomer to PEDOT:PSS dispersions induces in situ cross-linking. This application is essential for producing free-standing, highly conductive films that withstand environmental moisture without dissolving, outperforming pristine PEDOT:PSS baselines [3].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3143-02-0

Wikipedia

3-Methyl-3-oxetanemethanol

Dates

Last modified: 08-15-2023

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